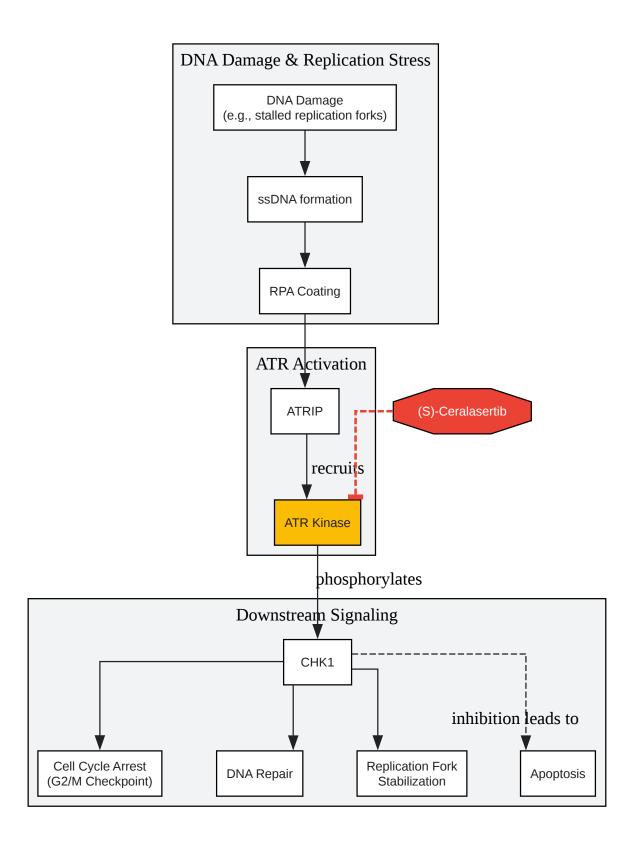


Application Notes and Protocols for (S)Ceralasertib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-Ceralasertib	
Cat. No.:	B2849286	Get Quote

For Researchers, Scientists, and Drug Development Professionals


These application notes provide a comprehensive overview of the administration of **(S)**-**Ceralasertib** (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in mouse xenograft models. The following sections detail its mechanism of action, summarize key preclinical data, and provide detailed protocols for its use as both a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

(S)-Ceralasertib is an orally bioavailable inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated in response to single-stranded DNA (ssDNA) regions that arise from DNA replication stress, such as stalled replication forks. [3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4] By inhibiting ATR, Ceralasertib prevents this signaling cascade, leading to an accumulation of DNA damage, particularly in cancer cells with high replication stress or defects in other DDR pathways (e.g., ATM deficiency).[1][5] This ultimately results in mitotic catastrophe and apoptotic cell death.[2]

ATR Signaling Pathway in DNA Damage Response

Click to download full resolution via product page

Caption: ATR signaling pathway initiated by DNA damage and inhibited by (S)-Ceralasertib.

Data Presentation: Efficacy in Mouse Xenograft Models

The following tables summarize the anti-tumor activity of **(S)-Ceralasertib**, alone and in combination, across various mouse xenograft models.

Table 1: (S)-Ceralasertib Monotherapy

Tumor Model	Mouse Strain	(S)- Ceralasertib Dose & Schedule	Outcome	Citation
LoVo (colorectal)	Nude	50 mg/kg, once daily (PO)	Significant tumor growth inhibition	[6]
H460 (NSCLC)	Nude	50 mg/kg, once daily (PO) for 14 days	Modest tumor growth inhibition	[7]
H23 (NSCLC, ATM-deficient)	Nude	25 mg/kg, once daily (PO) for 14 days	Modest tumor growth inhibition	[7]
Various ATM- deficient xenografts	Not Specified	Chronic daily oral dosing	Significant dose- dependent tumor growth inhibition	[6]

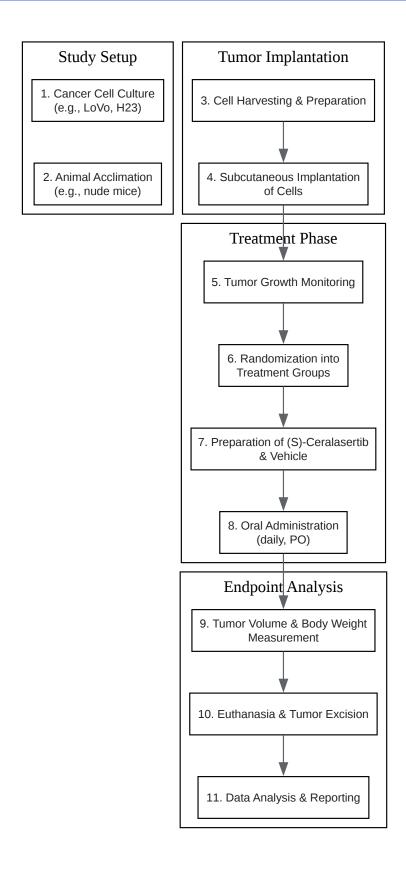
Table 2: (S)-Ceralasertib in Combination Therapy

Tumor Model	Mouse Strain	Combinat ion Treatmen t	(S)- Ceralaser tib Dose & Schedule	Combinat ion Agent Dose & Schedule	Outcome	Citation
H460 (NSCLC)	Nude	Cisplatin	50 mg/kg, once daily (PO) for 14 days	3 mg/kg, twice (IP) on days 1 and 8	75.5% mean tumor growth inhibition	[7]
H23 (NSCLC, ATM- deficient)	Nude	Cisplatin	25 mg/kg, once daily (PO) for 14 days	3 mg/kg, twice (IP) on days 1 and 8	Rapid and near complete tumor regression (84.8%)	[7]
Colo205 (colorectal)	Not Specified	Irinotecan	mg/kg, once daily (PO) on days 1-3 & 5-7	20 mg/kg, twice weekly (days 1 & 5)	Tolerated and active regimen	[8]
BRCA2- mutant TNBC PDX	Not Specified	Olaparib	Daily dosing 3-5 days/week	Not Specified	Complete tumor regression	[8][9]
BRCA wild- type TNBC PDX	Not Specified	Olaparib	Twice daily dosing	Increased dosage	Complete tumor regression	[8][9]
SKpac-13 (ovarian, chemo- resistant)	Nude	Belotecan	30-40 mg/kg, once daily (oral gavage)	20 mg/kg, every 4 days (IP)	Trend towards greater tumor growth inhibition	[10]

TP53mutant Nude Carboplatin
TNBC PDX

Nude Carboplatin
for 3 days on day 1

Concurrent
for 3 days on day 1


Control

Experimental Protocols

Protocol 1: General Workflow for a Mouse Xenograft Study with (S)-Ceralasertib

This protocol outlines a typical workflow for evaluating the efficacy of orally administered **(S)- Ceralasertib** in a subcutaneous mouse xenograft model.

Click to download full resolution via product page

Caption: A generalized experimental workflow for a mouse xenograft study.

Materials:

- Cancer cell line of interest
- Appropriate cell culture medium and supplements
- Immunocompromised mice (e.g., BALB/c nude, NSG)
- **(S)-Ceralasertib** (AZD6738)
- Vehicle for formulation (e.g., 2-hydroxypropyl-β-cyclodextrin solution, or a mix of DMSO, propylene glycol, and water)[12]
- Calipers for tumor measurement
- Animal balance
- · Oral gavage needles

Procedure:

- · Cell Culture and Implantation:
 - Culture cancer cells to ~80% confluency.
 - Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Group Randomization:
 - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[13]
- Drug Preparation and Administration:

- Prepare a stock solution of (S)-Ceralasertib in a suitable solvent (e.g., DMSO).
- On each day of treatment, prepare the final dosing solution by diluting the stock in the chosen vehicle.
- Administer (S)-Ceralasertib or vehicle to the respective groups via oral gavage at the specified dose and schedule.
- Monitoring and Endpoint:
 - Measure tumor volume and mouse body weight regularly (e.g., every other day) to assess efficacy and toxicity.[12]
 - Continue treatment for the duration specified in the study design (e.g., 14-21 days).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Protocol 2: Combination Therapy with (S)-Ceralasertib and Cisplatin

This protocol is adapted from studies showing synergistic effects between **(S)-Ceralasertib** and cisplatin.[7]

Procedure:

- Follow steps 1 and 2 from Protocol 1.
- Treatment Groups:
 - Group 1: Vehicle (oral) + Saline (intraperitoneal IP)
 - Group 2: (S)-Ceralasertib (oral) + Saline (IP)
 - Group 3: Vehicle (oral) + Cisplatin (IP)
 - Group 4: (S)-Ceralasertib (oral) + Cisplatin (IP)

- Drug Administration Schedule:
 - Administer (S)-Ceralasertib orally once daily for 14 consecutive days.
 - Administer cisplatin via IP injection on days 1 and 8 of the treatment cycle.
- Follow step 4 from Protocol 1 for monitoring and endpoint analysis.

Note on Tolerability: Dose and schedule optimization is crucial for combination therapies to manage toxicity.[8] Body weight loss is a key indicator of tolerability.[7] If significant weight loss is observed, dose reduction or a more intermittent schedule for **(S)-Ceralasertib** may be necessary. For example, with irinotecan, a 3-day on, 2-day off schedule for Ceralasertib was better tolerated.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 5. Method for voluntary oral administration of drugs in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD6738 [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
- 8. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergism of AZD6738, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for (S)-Ceralasertib Administration in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849286#s-ceralasertib-administration-in-mouse-xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com